molecular formula C16H16ClNO2 B12608132 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one CAS No. 918785-04-3

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one

Cat. No.: B12608132
CAS No.: 918785-04-3
M. Wt: 289.75 g/mol
InChI Key: YHSOUJVJDNTQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an aniline group, a chlorophenyl group, and a hydroxybutanone moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one typically involves the reaction of aniline with 4-chlorobenzaldehyde under specific conditions. The reaction proceeds through a series of steps, including condensation and reduction, to yield the desired product. Common reagents used in this synthesis include sodium borohydride for reduction and acetic acid as a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of 4-Anilino-3-(4-chlorophenyl)-2-butanone.

    Reduction: Formation of 4-Anilino-3-(4-chlorophenyl)-1,2-butanediol.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one involves its interaction with specific molecular targets. The aniline and chlorophenyl groups allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Anilino-3-(4-fluorophenyl)-1-hydroxybutan-2-one
  • 4-Anilino-3-(4-bromophenyl)-1-hydroxybutan-2-one
  • 4-Anilino-3-(4-methylphenyl)-1-hydroxybutan-2-one

Uniqueness

4-Anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

918785-04-3

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

4-anilino-3-(4-chlorophenyl)-1-hydroxybutan-2-one

InChI

InChI=1S/C16H16ClNO2/c17-13-8-6-12(7-9-13)15(16(20)11-19)10-18-14-4-2-1-3-5-14/h1-9,15,18-19H,10-11H2

InChI Key

YHSOUJVJDNTQGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC(C2=CC=C(C=C2)Cl)C(=O)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.